N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-2-carboxamide
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Description
N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-2-carboxamide, commonly known as PMX205, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound belongs to the family of sulfonamides, which are known for their antibacterial properties. However, PMX205 has been found to possess unique properties that make it a promising candidate for the development of new drugs.
Scientific Research Applications
Synthesis and Chemical Properties
N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-2-carboxamide serves as a key intermediate in the synthesis of various heterocyclic compounds. Research has demonstrated its utility in generating new 1,2,3,4-tetrahydropyrimidine-2-thione and their thiazolo[3,2-a]pyrimidine, thiazino, and benzothiazepine derivatives. These compounds are synthesized through reactions with haloketones in ethanol catalyzed by a base, leading to thiophenopyrimidine and pyrimidothiazepine derivatives. Methylation and formylation processes further expand the diversity of pyrimidine derivatives produced from this compound, highlighting its versatility in organic synthesis and the potential for developing novel pharmaceutical agents (Fadda et al., 2013).
Anticancer and Antimicrobial Applications
Another area of research focuses on the design and synthesis of novel compounds with potential anticancer and antimicrobial activities. The compound has been used to develop new benzimidazoles that exhibit significant antitumor effects, including Aurora A kinase and KSP inhibitory activities. These compounds, particularly thiazolo[3,2‐a]pyrimidine derivatives, have been tested in vitro against various human cancer cell lines and have shown marked results comparable to standard drugs, indicating their promise as anticancer agents (El‐All et al., 2015).
Furthermore, thiazole and N-substituted thieno[3,2-d] pyrimidine derivatives synthesized from this compound have demonstrated potent antitumor and antibacterial activities. Some of these compounds outperformed the standard drug doxorubicin in in vitro tests against human tumor cell lines, as well as exhibited high activity against both Gram-positive and Gram-negative bacteria, showcasing their potential as dual-function agents in cancer treatment and infection control (Hafez et al., 2017).
properties
IUPAC Name |
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O3S2/c1-12-10-11-20-19(21-12)24-29(26,27)14-8-6-13(7-9-14)22-17(25)18-23-15-4-2-3-5-16(15)28-18/h2-11H,1H3,(H,22,25)(H,20,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPWKSBDYDURBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-2-carboxamide |
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